7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one 7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18348129
InChI: InChI=1S/C10H11NO2/c12-9-3-1-8-6-11-10(13)4-2-7(8)5-9/h1,3,5,12H,2,4,6H2,(H,11,13)
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one

CAS No.:

Cat. No.: VC18348129

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name 7-hydroxy-1,2,4,5-tetrahydro-2-benzazepin-3-one
Standard InChI InChI=1S/C10H11NO2/c12-9-3-1-8-6-11-10(13)4-2-7(8)5-9/h1,3,5,12H,2,4,6H2,(H,11,13)
Standard InChI Key PKQNYHDFBICJPV-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NCC2=C1C=C(C=C2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

7-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one (CAS: 22245-90-5) belongs to the benzazepine class, characterized by a seven-membered azepine ring fused to a benzene ring. Key features include:

  • Fusion pattern: The benzo[c]azepine system indicates fusion at the 1,2-positions of the benzene and 4,5-positions of the azepine .

  • Substituents: A hydroxyl group (-OH) at position 7 and a ketone (=O) at position 3 .

  • Saturation: Partial hydrogenation at positions 4 and 5, rendering the azepine ring non-aromatic.

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₂
Molecular Weight177.20 g/mol
IUPAC Name7-hydroxy-1,2,4,5-tetrahydro-2-benzazepin-3-one
SMILESC1CC(=O)NCC2=C1C=C(C=C2)O
InChI KeyPKQNYHDFBICJPV-UHFFFAOYSA-N
Density (predicted)1.222 g/cm³
Boiling Point465.8°C at 760 mmHg

Synthesis and Reaction Pathways

Primary Synthetic Route

The compound is synthesized via oxidative demethylation of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one using hydrogen peroxide (H₂O₂) in tetrahydrofuran (THF) under basic conditions :

Reaction Conditions:

  • Reagents: H₂O₂ (36%), NaOH (1N)

  • Solvent: THF

  • Temperature: 20°C (room temperature)

  • Duration: 2 hours

  • Workup: Neutralization with NaHSO₃, extraction with ethyl acetate, column chromatography (CH₂Cl₂/MeOH gradient)

Yield: 64%

Mechanistic Insights

The boronate ester undergoes oxidation to introduce the hydroxyl group, followed by acid-mediated cyclization to form the ketone. The reaction’s regioselectivity is attributed to the electron-donating effects of the boronate group, directing electrophilic substitution to position 7 .

Alternative Approaches

  • Bromination Precursors: Brominated analogs (e.g., 3-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one) serve as intermediates for further functionalization, though yields vary (e.g., 72% for bromination with N-bromosuccinimide) .

  • Protecting Group Strategies: tert-Butyl carbamate derivatives (e.g., tert-butyl 7-hydroxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate) are employed to stabilize reactive amines during multi-step syntheses .

Physicochemical Properties

Spectral Characterization

  • ¹H NMR: Key signals include a singlet for the hydroxyl proton (δ 10.6 ppm), a multiplet for aromatic protons (δ 6.8–7.3 ppm), and triplet patterns for methylene groups adjacent to the ketone (δ 2.8–3.2 ppm) .

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch).

  • Mass Spectrometry: Molecular ion peak observed at m/z 177.079 (calculated for C₁₀H₁₁NO₂).

Applications in Organic Synthesis

Building Block for Complex Molecules

  • Ivabradine Derivatives: Serves as a precursor in the synthesis of ivabradine impurities, highlighting its role in cardiovascular drug development .

  • Heterocyclic Hybrids: Used to construct triazolo-azepine hybrids with enhanced bioactivity .

Functionalization Strategies

  • O-Alkylation: Hydroxyl group at position 7 undergoes alkylation with alkyl halides or Mitsunobu reactions .

  • Reductive Amination: Ketone at position 3 can be converted to secondary amines via reductive amination .

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